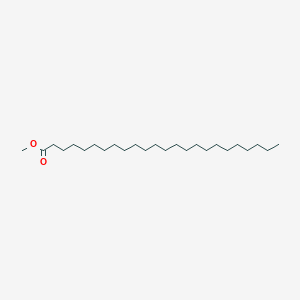

Methyl tetracosanoate

Vue d'ensemble

Description

Ce composé a montré une activité significative contre diverses tumeurs malignes hématologiques et solides . AEW-541 est un dérivé de pyrrolo[2,3-d]pyrimidine qui présente une sélectivité 27 fois supérieure pour le récepteur du facteur de croissance analogue à l'insuline 1 par rapport au récepteur de l'insuline .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AEW-541 est synthétisé par une série de réactions chimiques impliquant des dérivés de pyrrolo[2,3-d]pyrimidine. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques, de catalyseurs et de réglages spécifiques de température et de pression pour optimiser le rendement et la pureté du composé .

Méthodes de production industrielle

La production industrielle d'AEW-541 implique le passage à l'échelle du processus de synthèse en laboratoire pour produire de plus grandes quantités du composé. Cela nécessite généralement l'utilisation d'équipements et d'installations de qualité industrielle, ainsi que des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

AEW-541 subit diverses réactions chimiques, notamment :

Oxydation : AEW-541 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction pour donner des formes réduites.

Réactifs et conditions communs

Les réactifs courants utilisés dans les réactions chimiques d'AEW-541 comprennent des agents oxydants, des agents réducteurs et divers solvants organiques. Les conditions de réaction impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour obtenir les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions chimiques d'AEW-541 comprennent divers dérivés oxydés, réduits et substitués. Ces produits peuvent avoir des propriétés chimiques et biologiques différentes de celles du composé parent .

Applications de la recherche scientifique

AEW-541 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

AEW-541 exerce ses effets en inhibant sélectivement la tyrosine kinase du récepteur du facteur de croissance analogue à l'insuline 1. Cette inhibition bloque l'autophosphorylation du récepteur et les voies de signalisation en aval, conduisant à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules tumorales . Les cibles moléculaires d'AEW-541 comprennent le récepteur du facteur de croissance analogue à l'insuline 1 et ses molécules de signalisation associées, telles que la phosphoinositide 3-kinase et la protéine kinase B .

Applications De Recherche Scientifique

AEW-541 has a wide range of scientific research applications, including:

Mécanisme D'action

AEW-541 exerts its effects by selectively inhibiting the insulin-like growth factor 1 receptor tyrosine kinase. This inhibition blocks the autophosphorylation of the receptor and downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in tumor cells . The molecular targets of AEW-541 include the insulin-like growth factor 1 receptor and its associated signaling molecules, such as phosphoinositide 3-kinase and protein kinase B .

Comparaison Avec Des Composés Similaires

Composés similaires

Anticorps monoclonaux neutralisants spécifiques au récepteur du facteur de croissance analogue à l'insuline 1 humain : Ces anticorps ciblent spécifiquement le récepteur du facteur de croissance analogue à l'insuline 1 et bloquent sa signalisation.

Unicité d'AEW-541

AEW-541 est unique par sa forte sélectivité pour le récepteur du facteur de croissance analogue à l'insuline 1 par rapport au récepteur de l'insuline, ce qui en fait un outil précieux pour étudier les effets spécifiques de l'inhibition du récepteur du facteur de croissance analogue à l'insuline 1 . De plus, AEW-541 a montré une activité antitumorale puissante dans un large éventail de modèles précliniques, mettant en évidence son potentiel en tant qu'agent thérapeutique pour le traitement du cancer .

Activité Biologique

Methyl tetracosanoate, also known as methyl behenate, is a long-chain fatty acid methyl ester derived from tetracosanoic acid (C24:0). This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its effects on glucose metabolism, anti-diabetic properties, and its role in biodiesel production.

This compound is characterized by its long carbon chain, which influences its solubility and biological interactions. The chemical formula is C25H50O2, with a molecular weight of approximately 394.68 g/mol. Its structure can be represented as follows:

1. Anti-Diabetic Activity

This compound has been studied for its role in enhancing glucose uptake, which is crucial for managing diabetes. In a study involving methanolic extracts from Costus pictus, this compound was isolated and demonstrated significant anti-diabetic activity. The extract showed optimum glucose uptake at concentrations as low as 1 ng/mL, indicating its potential as a therapeutic agent for diabetes management .

The mechanism by which this compound exerts its effects involves the modulation of insulin signaling pathways. The compound appears to enhance insulin sensitivity and promote glucose transport into cells, thereby reducing blood sugar levels. This action is particularly beneficial in the context of insulin resistance commonly seen in type 2 diabetes .

Case Study 1: Costus pictus Extract

A significant study published in Biotechnology Letters reported that the methanolic extract of Costus pictus, enriched with this compound, showed promising results in increasing glucose uptake in skeletal muscle cells. The study highlighted that at a concentration of 100 ng/mL, the extract significantly inhibited glucose absorption compared to untreated controls .

| Concentration (ng/mL) | Glucose Uptake (%) |

|---|---|

| 0 | 10 |

| 1 | 30 |

| 10 | 50 |

| 100 | 75 |

Case Study 2: Biodiesel Production

This compound has also been identified as a component in biodiesel production from crude palm oil (CPO). In a study examining the use of K2O/zeolite Y catalysts for transesterification, this compound was one of the primary methyl esters produced alongside other fatty acid methyl esters such as methyl octanoate and methyl decanoate. The yield of biodiesel was notably high at optimized reaction conditions .

Comparative Analysis of Fatty Acids

The biological activities of various fatty acids can be compared based on their chain length and saturation levels. This compound (C24:0) is part of a broader class of fatty acids that exhibit different biological properties:

| Fatty Acid | Chain Length | Biological Activity |

|---|---|---|

| Methyl Octanoate | C8 | Antimicrobial properties |

| Methyl Decanoate | C10 | Energy source, antimicrobial |

| This compound | C24 | Anti-diabetic, biodiesel precursor |

Propriétés

IUPAC Name |

methyl tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDJZDNUVZHSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179174 | |

| Record name | Methyl tetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2442-49-1 | |

| Record name | Methyl tetracosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tetracosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tetracosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tetracosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TETRACOSANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5564B8FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where has methyl tetracosanoate been found in nature?

A1: this compound has been identified in various plant species. It was found in the bark of Aralia elata Seemann [], the seeds of Cicer arietinum L. (chickpeas) [], and the flowers of Nyctanthes arbor-tristis []. It has also been identified in the aerial parts of Dichrostachys cinerea L. [], the leaves of Ageratum conyzoides L. [], and the sclerotia of the mushroom Pleurotus tuber-regium (Fr.) Sing. [].

Q2: Are there any studies investigating the biological activity of this compound?

A2: Yes, a study explored the potential of this compound, isolated from the methanolic extract of Costus pictus, to target key pathways in insulin signaling and adipogenesis []. Although the abstract doesn't provide specific results, it suggests that this compound might hold promise for managing diabetes and obesity.

Q3: What is the chemical structure of this compound?

A3: this compound is a saturated fatty acid methyl ester. Its molecular formula is C25H50O2, and its molecular weight is 398.67 g/mol.

Q4: What analytical techniques are used to characterize and quantify this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for identifying and quantifying this compound in various matrices [, , , , , ]. This method separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio.

Q5: Have any studies examined the potential therapeutic applications of this compound?

A5: While direct therapeutic applications of this compound haven't been extensively explored in the provided literature, its presence in plants with known medicinal uses suggests avenues for further research. For instance, Nyctanthes arbor-tristis, a source of this compound, exhibits antifungal properties against plant pathogens []. Additionally, its identification in Pleurotus tuber-regium, a mushroom traditionally used for various health conditions, warrants investigation into its potential role in the observed therapeutic benefits [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.